Cas no 108819-18-7 (6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE)
![6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE structure](https://ja.kuujia.com/scimg/cas/108819-18-7x500.png)
6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE 化学的及び物理的性質
名前と識別子
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- 6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline
- 6-methoxy-4-methyl-2H,3H-thieno[3,2-c]quinoline
- Bionet2_001269
- HMS1367J15
- METHYL 4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLIN-6-YL ETHER
- 6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE
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- MDL: MFCD03618019
- インチ: 1S/C13H13NOS/c1-8-9-6-7-16-13(9)10-4-3-5-11(15-2)12(10)14-8/h3-5H,6-7H2,1-2H3
- InChIKey: PFZSXXBIKPBAQJ-UHFFFAOYSA-N
- ほほえんだ: S1CCC2C(C)=NC3C(=CC=CC=3C1=2)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 260
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 47.4
6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2W-0209-50MG |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
108819-18-7 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | 2W-0209-100MG |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
108819-18-7 | >90% | 100mg |
£146.00 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884914-1g |
6-Methoxy-4-methyl-2H,3H-thieno[3,2-c]quinoline |
108819-18-7 | 90% | 1g |
¥2401.0 | 2023-04-06 | |
Key Organics Ltd | 2W-0209-1MG |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
108819-18-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 2W-0209-5MG |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
108819-18-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 2W-0209-10MG |
6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
108819-18-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Ambeed | A905283-1g |
6-Methoxy-4-methyl-2H,3H-thieno[3,2-c]quinoline |
108819-18-7 | 90% | 1g |
$350.0 | 2024-04-26 | |
abcr | AB296955-100 mg |
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline; . |
108819-18-7 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB296955-100mg |
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline; . |
108819-18-7 | 100mg |
€283.50 | 2024-06-09 |
6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
6-METHOXY-4-METHYL-2,3-DIHYDROTHIENO[3,2-C]QUINOLINEに関する追加情報
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline (CAS No. 108819-19-7)
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline, commonly referred to by its CAS number CAS No. 108819-19-7, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The molecule's structure features a thieno[3,2-c]quinoline skeleton with substituents at positions 6 and 4, specifically a methoxy group and a methyl group, respectively. These substituents play a crucial role in modulating the compound's chemical properties and biological activity.
The synthesis of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline involves a series of intricate organic reactions, including cyclization and substitution processes. Recent advancements in synthetic methodology have enabled chemists to optimize the production of this compound, making it more accessible for research purposes. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational flexibility and stereochemical properties.
In terms of biological activity, 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline has shown promising results in preclinical studies as a potential therapeutic agent. Researchers have explored its activity against various enzymes and cellular pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated that this compound exhibits selective inhibition of certain kinase enzymes, which are often overexpressed in cancer cells. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
The pharmacokinetic profile of CAS No. 108819-19-7 has also been investigated in detail. Preclinical data indicate that the compound has moderate bioavailability and favorable pharmacokinetic parameters, making it a viable candidate for further development as an oral drug delivery agent. However, ongoing research is focused on improving its stability and reducing potential off-target effects to enhance its therapeutic index.
From a materials science perspective, the unique electronic properties of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline make it an interesting candidate for applications in organic electronics. Its conjugated π-system and ability to undergo redox reactions suggest potential uses in organic photovoltaics and light-emitting diodes (OLEDs). Recent studies have explored its performance as an electron transport layer in OLED devices, where it has shown improved charge mobility compared to traditional materials.
In conclusion, 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline (CAS No. 108819-19-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and promising biological activity position it as a valuable tool for both academic research and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing our understanding of complex molecular systems.
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